molecular formula C12H21NO B2654005 3-methylene-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidine CAS No. 2034298-85-4

3-methylene-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidine

Cat. No. B2654005
CAS RN: 2034298-85-4
M. Wt: 195.306
InChI Key: LEZCKMAIODRKQA-UHFFFAOYSA-N
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Description

Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Piperidine is a common structural motif in many drug targets . The compound you mentioned seems to be a derivative of these two structures.


Synthesis Analysis

Tetrahydropyran derivatives, such as 2-tetrahydropyranyl (THP) ethers, are commonly used in organic synthesis. They are derived from the reaction of alcohols and 3,4-dihydropyran . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .


Chemical Reactions Analysis

Monocyclopropanated heterocycles, representing donor acceptor substituted cyclopropanes, have been proven to undergo the chemo-, regio-, and stereoselective cleavage of the exocyclic cyclopropane bond, enabling various synthetic transformations such as rearrangements or ring-opening with nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Tetrahydropyran is a colorless volatile liquid . Piperidine derivatives also have diverse physical and chemical properties depending on their substitution patterns .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    A study detailed a straightforward method for synthesizing 3-(pyrrolidin-1-yl)piperidine, emphasizing its significance in medicinal chemistry due to its rigid diamine structure. This novel method is based on exhaustive catalytic hydrogenation, offering a simpler alternative for producing large quantities of related compounds (Smaliy et al., 2011).

  • Molecular Structure

    Research on the molecular structure and vibrational spectra of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a compound with a piperidine moiety, utilized density functional theory and Hartree–Fock calculations to determine its ground state properties, indicating the relevance of computational methods in studying related compounds (Taşal et al., 2009).

Biological Screening

  • Antibacterial and Antituberculosis Activity: A combinatorial library of fused pyran derivatives was synthesized and screened for antibacterial, antituberculosis, and antimalarial activities. This highlights the potential of piperidine and pyran-containing compounds in developing new therapeutic agents (Kalaria et al., 2014).

Safety and Hazards

The safety and hazards would depend on the exact structure of the compound. For example, tetrahydropyran is flammable and causes skin irritation .

Future Directions

Given the biological activity of many piperidine and pyran derivatives, this compound could potentially have interesting biological activities. Future research could focus on synthesizing the compound and studying its properties and potential applications .

properties

IUPAC Name

3-methylidene-1-(oxan-4-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-11-3-2-6-13(9-11)10-12-4-7-14-8-5-12/h12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZCKMAIODRKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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